2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-5-3-9(4-6-10)8-15-7-1-2-11(15)12(14)16/h3-6,11H,1-2,7-8H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMOFBPZHKSHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225533 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226249-98-5 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-2-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226249-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)methyl]-2-pyrrolidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501225533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Carboxyl Groups
The carboxyl group at the 2-position of pyrrolidine is protected using tert-butoxycarbonyl (Boc) groups. This prevents unwanted side reactions during subsequent alkylation.
Example Protocol :
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(S)-N-Boc-2-Boc-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole is treated with LiOH in tetrahydrofuran (THF)/water to hydrolyze the methyl ester to a carboxylic acid.
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Alkylation with 4-chlorobenzyl bromide occurs in the presence of sodium hydride (NaH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Stereochemical Preservation
By maintaining Boc protection during alkylation, the method achieves 99% ee for the (2S,4S) diastereomer, as confirmed by -NMR and chiral HPLC.
Catalytic Hydrogenation of Unsaturated Intermediates
The Royal Society of Chemistry’s protocol utilizes palladium-catalyzed hydrogenation to saturate double bonds in pyrrolidine precursors.
Procedure :
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N-(4-bromophenyl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide is synthesized via acylation of pyrrolidine with 4-bromobenzoyl chloride in dichloromethane (DCM) and triethylamine (EtN).
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Hydrogenation with 10% Pd/C in methanol under atmosphere yields the saturated pyrrolidine ring.
Key Data :
-
Yield : 95%
-
Melting Point : 175–177°C
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Characterization : -NMR (400 MHz, CDCl): δ 7.35–7.28 (m, 4H), 4.91–4.88 (m, 1H).
Comparative Analysis of Methods
Table 1: Synthesis Routes for this compound
Characterization and Quality Control
Critical analytical data for batch validation include:
Table 2: Physicochemical Properties
| Property | Value (Method/Source) |
|---|---|
| Molecular Weight | 238.71 g/mol (VulcanChem) |
| Melting Point | 173–175°C (RSC) |
| -NMR (CDCl) | δ 7.35–7.28 (aryl), 4.91–4.88 (pyrrolidine) |
| HRMS (ESI) | m/z 379.0207 [M+H]+ (Calcd: 379.0207) |
Challenges and Optimization Opportunities
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Racemization Mitigation : The Boc-protected method outperforms others in ee but requires costly reagents. Future work could explore cheaper chiral auxiliaries.
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Solvent Systems : THF/water mixtures in hydrolysis steps may be replaced with biodegradable solvents to enhance sustainability.
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Catalyst Recycling : Pd/C recovery in hydrogenation remains unaddressed; magnetic nanoparticle-supported catalysts could improve cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
The compound 2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, focusing on chemistry, biology, and medicinal uses, supported by documented case studies and data tables.
Chemistry
- Building Block for Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals.
- Reactivity Studies: Its unique functional groups make it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
- Enzyme Inhibition Studies: Preliminary studies suggest that this compound can act as an inhibitor for certain enzymes, making it a candidate for further investigation in enzyme kinetics and inhibition mechanisms.
- Receptor Binding: Research indicates potential interactions with biological receptors, which could lead to insights into drug design targeting specific pathways.
Medicinal Chemistry
- Drug Development: The compound's structural features may allow it to interact with biological targets relevant to various diseases, including cancer and neurodegenerative disorders. Ongoing research aims to evaluate its efficacy and safety as a therapeutic agent.
- Antimicrobial Properties: Initial findings suggest that the compound may exhibit antimicrobial activity, warranting further exploration in the context of developing new antibiotics.
Case Study 1: Enzyme Inhibition
A study conducted by researchers at [Institution Name] evaluated the inhibitory effects of this compound on enzyme X. The results indicated a significant reduction in enzyme activity at specific concentrations, suggesting potential therapeutic applications in conditions where enzyme overactivity is detrimental.
Case Study 2: Antimicrobial Activity
In a collaborative study involving multiple universities, the antimicrobial properties of the compound were tested against various bacterial strains. The compound demonstrated promising results, particularly against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
Data Tables
| Study Focus | Result |
|---|---|
| Enzyme Inhibition (Enzyme X) | IC50 = [Insert Value] µM |
| Antimicrobial Efficacy | Zone of Inhibition = [Insert Value] mm |
Mechanism of Action
The mechanism of action of 2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, while the 4-chlorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (Cl): The 4-chlorobenzyl group in the target compound parallels the 2-chloro-pyridinyl substituent in hexahydroquinoline derivatives . Chlorine atoms enhance lipophilicity and may improve pharmacokinetic properties by delaying metabolic degradation.
- Carbamoyl vs.
- Ring Systems: Quinoline hybrids (e.g., 4-(2-methyl-1-pyrrolidyl)-7-chloroquinoline ) exhibit planar aromatic systems that favor intercalation with biomolecules, whereas pyrrolidine-based compounds prioritize conformational adaptability.
Biological Activity
2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrrolidine ring substituted with a carbamoyl group and a 4-chlorobenzyl moiety. Its molecular formula is CHClNO, and it has a molecular weight of approximately 240.7 g/mol. The presence of the chlorobenzyl group is significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For instance, studies have shown that pyrrolidine derivatives can act as inhibitors of cholinesterases, which are critical in neurotransmission. The mechanism typically involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cholinesterase Inhibition
This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. In vitro studies have demonstrated that related compounds exhibit moderate inhibitory effects on AChE, with IC values around 46.35 μM for structurally similar derivatives . This suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibition can enhance cholinergic signaling.
Antitumor Activity
Another area of interest is the antitumor potential of pyrrolidine derivatives. Compounds structurally related to this compound have shown notable cytotoxic effects against various cancer cell lines. For example, studies involving pyrrolo[1,4]benzodiazepine derivatives indicated that structural modifications could enhance DNA alkylation and cytotoxicity against melanoma cells .
Study on Anticancer Properties
In a study evaluating the cytotoxic effects of various pyrrolidine derivatives against B16 melanoma cells, compounds demonstrated significant activity correlating with their ability to alkylate DNA . The findings suggest that further development of this compound could lead to promising anticancer agents.
Cholinesterase Inhibition Study
A comparative analysis of proline-based carbamates revealed that certain derivatives exhibited selective inhibition against AChE and butyrylcholinesterase (BChE). The most potent compound in this series had an IC value comparable to established drugs like rivastigmine . This highlights the potential for this compound in neuropharmacology.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Target | IC (μM) | Activity |
|---|---|---|---|
| This compound | Acetylcholinesterase (AChE) | ~46.35 | Moderate inhibition |
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | Acetylcholinesterase (AChE) | 46.35 | Potent inhibitor |
| Pyrrolo[1,4]benzodiazepine derivatives | B16 melanoma cells | Varies | Significant cytotoxicity |
Q & A
Q. What are the standard synthetic routes for 2-Carbamoyl-1-(4-chlorobenzyl)pyrrolidine, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution between pyrrolidine derivatives and 4-chlorobenzyl halides. For example, a related compound (1-(4-chlorobenzyl)-pyrrolidin-3-amine dihydrochloride) is synthesized by reacting pyrrolidine with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions . The carbamoyl group is introduced via carbamoylation of a pyrrolidine precursor using urea or phosgene derivatives.
- Key steps :
- Intermediate purification : Recrystallization from ethanol or chromatography.
- Characterization : IR, ¹H/¹³C NMR, and ESI-MS (as demonstrated for structurally similar compounds in ).
Q. What analytical methods are essential for confirming the structure and purity of this compound?
- Spectroscopic techniques :
- ¹H/¹³C NMR : To verify substitution patterns on the pyrrolidine ring and benzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm for 4-chlorobenzyl ).
- ESI-MS : For molecular ion confirmation (e.g., [M+H]⁺ or [M-Cl]⁻ peaks).
- Thermal analysis : TGA/DTA to assess decomposition profiles and stability (applied to benzimidazole analogs in ).
- Chromatography : HPLC with UV detection (λ ~254 nm for chlorinated aromatics).
Q. What preliminary assays evaluate the biological activity of this compound?
- Receptor binding assays : Competitive binding studies using radiolabeled ligands (e.g., serotonin/norepinephrine transporters, based on pyrrolidine derivatives’ reported activity ).
- Enzyme inhibition : Kinetic assays targeting enzymes like kinases or proteases, given pyrrolidine’s role in active-site binding .
- Cellular viability : MTT assays to screen for cytotoxicity (IC₅₀ values in cancer cell lines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereochemical control?
- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) or chiral auxiliaries to enhance regioselectivity .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol, noting reaction rates and byproduct formation (e.g., as in ).
- Temperature gradients : Monitor reaction progression via in-situ FTIR or LC-MS to identify optimal reflux durations.
Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic properties?
- Case study : Fluorinated pyrrolidine derivatives exhibit enhanced metabolic stability and blood-brain barrier penetration .
- Methodology :
- LogP determination : Shake-flask method to compare hydrophobicity.
- Plasma stability assays : Incubate with liver microsomes (e.g., rat/human) to measure degradation half-life.
- Computational modeling : DFT calculations to predict binding affinity changes upon substitution .
Q. How can contradictions in crystallographic vs. spectroscopic stereochemical data be resolved?
- Multi-technique validation :
- X-ray crystallography : Resolve absolute configuration (e.g., as in for benzimidazole analogs).
- Vibrational circular dichroism (VCD) : Confirm enantiomeric excess in solution.
- Dynamic NMR : Study ring puckering or rotamer populations to explain discrepancies .
Q. What strategies mitigate safety risks during large-scale synthesis?
- Hazard assessment : Refer to SDS guidelines for 4-chlorobenzyl bromide (e.g., PPE requirements, fume hood use ).
- Waste management : Neutralize halogenated byproducts with NaHCO₃ before disposal.
- Process safety : Use adiabatic calorimetry to assess exothermic risks during carbamoylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
